molecular formula C15H22ClN3O2 B5358288 N-(5-chloro-2-methoxyphenyl)-2-(4-ethylpiperazin-1-yl)acetamide

N-(5-chloro-2-methoxyphenyl)-2-(4-ethylpiperazin-1-yl)acetamide

Cat. No.: B5358288
M. Wt: 311.81 g/mol
InChI Key: CGMWNGWZCIFEIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-chloro-2-methoxyphenyl)-2-(4-ethylpiperazin-1-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a chloro-substituted methoxyphenyl group and an ethylpiperazine moiety. Such compounds are often investigated for their potential pharmacological properties and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-2-(4-ethylpiperazin-1-yl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-chloro-2-methoxyaniline and 4-ethylpiperazine.

    Acylation Reaction: The key step involves the acylation of 5-chloro-2-methoxyaniline with an acylating agent like chloroacetyl chloride to form an intermediate.

    Nucleophilic Substitution: The intermediate is then subjected to nucleophilic substitution with 4-ethylpiperazine to yield the final product.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch or continuous flow processes, optimized for yield and purity. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-2-(4-ethylpiperazin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: The chloro group can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can produce a variety of substituted acetamides.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, such as acting on specific receptors or enzymes.

    Industry: Utilized in the development of new materials or as a chemical reagent.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-(4-ethylpiperazin-1-yl)acetamide depends on its specific biological target. It may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to various physiological effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxyphenyl)-2-(4-methylpiperazin-1-yl)acetamide
  • N-(5-chloro-2-methoxyphenyl)-2-(4-methylpiperazin-1-yl)acetamide
  • N-(5-chloro-2-methoxyphenyl)-2-(4-ethylpiperazin-1-yl)propionamide

Uniqueness

N-(5-chloro-2-methoxyphenyl)-2-(4-ethylpiperazin-1-yl)acetamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the chloro and methoxy groups, along with the ethylpiperazine moiety, may confer distinct properties compared to similar compounds.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-(4-ethylpiperazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClN3O2/c1-3-18-6-8-19(9-7-18)11-15(20)17-13-10-12(16)4-5-14(13)21-2/h4-5,10H,3,6-9,11H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGMWNGWZCIFEIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC(=O)NC2=C(C=CC(=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.